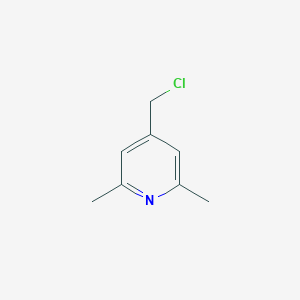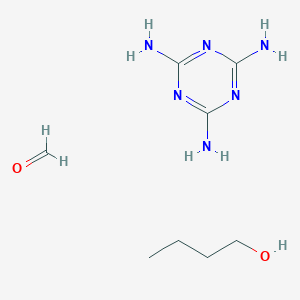
Butan-1-ol;formaldehyde;1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine is a complex chemical compound known for its versatile applications in various industries. This compound is a type of melamine-formaldehyde resin, which is widely used due to its excellent thermal stability, chemical resistance, and mechanical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine typically involves the polymerization of formaldehyde with 1-butanol and 1,3,5-triazine-2,4,6-triamine under controlled conditions. The reaction is usually carried out in an aqueous medium, with the temperature maintained around 80-100°C. The pH of the reaction mixture is adjusted to be slightly acidic or neutral to facilitate the polymerization process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous reactors. The reactants are fed into the reactor at controlled rates, and the reaction conditions are optimized to ensure high yield and purity of the product. The polymer is then isolated, purified, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine has numerous applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the properties of polymeric materials.
Biology: Employed in the preparation of biological samples for microscopy due to its ability to preserve tissue structure.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Mechanism of Action
The mechanism of action of formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine involves the formation of cross-links between polymer chains. This cross-linking enhances the mechanical strength, thermal stability, and chemical resistance of the material. The molecular targets include hydroxyl and amino groups, which react with formaldehyde to form stable methylene bridges .
Comparison with Similar Compounds
Similar Compounds
Formaldehyde, polymer with 6-phenyl-1,3,5-triazine-2,4-diamine and 1,3,5-triazine-2,4,6-triamine: Similar in structure but includes a phenyl group, which may alter its properties.
Poly (melamine-co-formaldehyde) methylated: Another variant of melamine-formaldehyde resin with different substituents.
Uniqueness
Formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine is unique due to its specific combination of reactants, which imparts distinct properties such as enhanced flexibility and improved solubility in certain solvents. This makes it particularly suitable for applications requiring these characteristics .
Properties
CAS No. |
120196-33-0 |
|---|---|
Molecular Formula |
C8H18N6O2 |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
butan-1-ol;formaldehyde;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C4H10O.C3H6N6.CH2O/c1-2-3-4-5;4-1-7-2(5)9-3(6)8-1;1-2/h5H,2-4H2,1H3;(H6,4,5,6,7,8,9);1H2 |
InChI Key |
LGLLBIHJKWFTBZ-UHFFFAOYSA-N |
SMILES |
CCCCO.C=O.C1(=NC(=NC(=N1)N)N)N |
Canonical SMILES |
CCCCO.C=O.C1(=NC(=NC(=N1)N)N)N |
Synonyms |
Formaldehyde, polymer with 1-butanol and 1,3,5-triazine-2,4,6-triamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


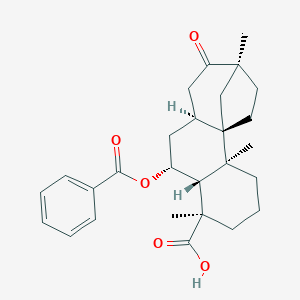
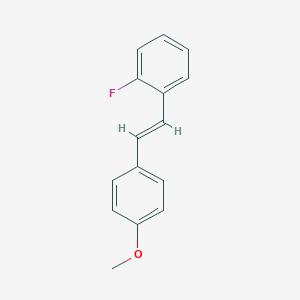
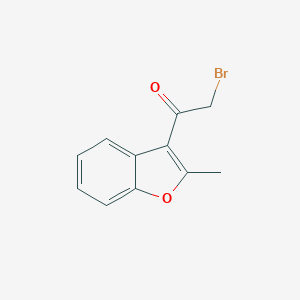
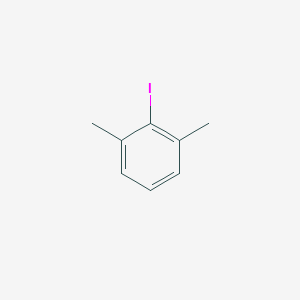
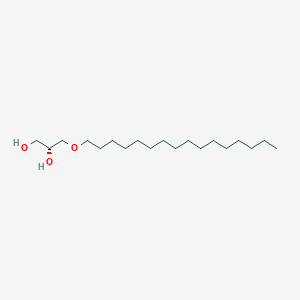
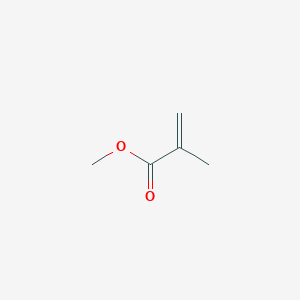
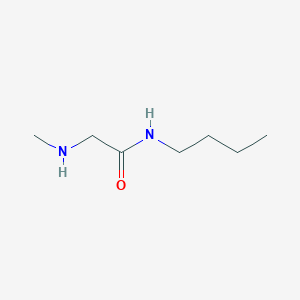
![Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B54186.png)
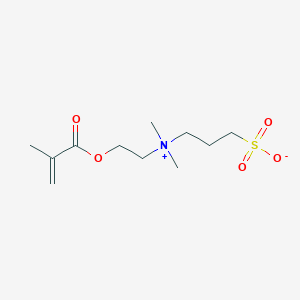
![7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B54191.png)
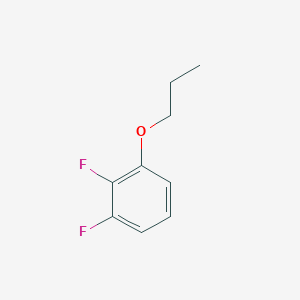

![3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile](/img/structure/B54198.png)
